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molecular formula C13H18N2O2S B8337830 6-(3-Isopropylamino-2-hydroxypropoxy)benzothiazole

6-(3-Isopropylamino-2-hydroxypropoxy)benzothiazole

Cat. No. B8337830
M. Wt: 266.36 g/mol
InChI Key: XRGOPNMDPQXPIW-UHFFFAOYSA-N
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Patent
US04582905

Procedure details

A mixture of 6-oxo-5-bromo-4,5,6,7-tetrahydrobenzothiazole (100 parts), 3-isopropylamino-1,2-propanediol (67 parts), p-toluenesulfonic acid monohydrate (99 parts) and toluene (1550 parts) is heated under reflux for 21 hours while drying the refluxing azeotropic mixture according to the method described in Example I. After cooling, the reaction mixture is adjusted to pH 9 by adding aqueous 2.5N-sodium hydroxide and formed organic layer is separated. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The remaining 4'-isopropylaminomethyl-5-bromo-4,5,6,7-tetrahydrobenzothiazole-6-spiro-2'-[1,3]-dioxolane (156 parts) is dissolved in piperidine (1560 parts), and stirred for 49 hours on an oil bath heated at 95° to 100° C. The reaction mixture is concentrated under reduced pressure to leave residue which is mixed with ethyl acetate and water, shaken and fractionated to separate formed organic layer. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Residue (172 parts) is recrystallized from ethanol-hydrochloric acid giving 6-(3-isopropylamino-2-hydroxypropoxy)benzothiazole (65 parts) in 57% yield. mp. 132°-134° C. (hydrochloride trihydrate).
Name
6-oxo-5-bromo-4,5,6,7-tetrahydrobenzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:10](Br)[CH2:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH2:3]1.[CH:12]([NH:15][CH2:16][CH:17]([OH:20])[CH2:18]O)([CH3:14])[CH3:13].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>O.C(OCC)(=O)C>[CH:12]([NH:15][CH2:16][CH:17]([OH:20])[CH2:18][O:1][C:2]1[CH:10]=[CH:9][C:5]2[N:6]=[CH:7][S:8][C:4]=2[CH:3]=1)([CH3:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
6-oxo-5-bromo-4,5,6,7-tetrahydrobenzothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC2=C(N=CS2)CC1Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NCC(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 49 hours on an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
while drying the refluxing azeotropic mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
by adding aqueous 2.5N-sodium hydroxide
CUSTOM
Type
CUSTOM
Details
formed organic layer
CUSTOM
Type
CUSTOM
Details
is separated
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remaining 4'-isopropylaminomethyl-5-bromo-4,5,6,7-tetrahydrobenzothiazole-6-spiro-2'-[1,3]-dioxolane (156 parts) is dissolved in piperidine (1560 parts)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 95° to 100° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave residue which
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
formed organic layer
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Residue (172 parts) is recrystallized from ethanol-hydrochloric acid

Outcomes

Product
Details
Reaction Time
49 h
Name
Type
product
Smiles
C(C)(C)NCC(COC1=CC2=C(N=CS2)C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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